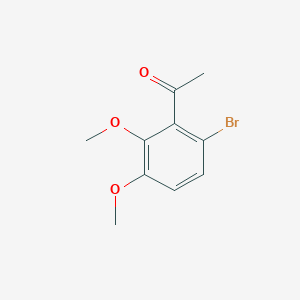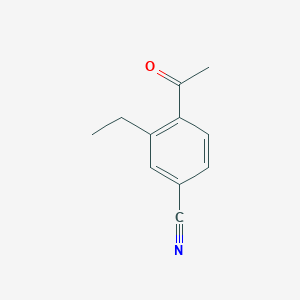![molecular formula C7H5ClN4 B13678469 7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
7-Chloropyrido[4,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core structure with a chlorine atom at the 7th position and an amine group at the 4th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize intramolecularly to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for efficient production and subsequent modification of the heterocyclic system .
化学反应分析
Types of Reactions
7-Chloropyrido[4,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur to form different heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Major Products
The major products formed from the reactions of this compound include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
7-Chloropyrido[4,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is used to study the inhibition of various enzymes, including tyrosine kinases and cyclin-dependent kinases.
Pharmaceutical Development: It is a key intermediate in the synthesis of potential drug candidates for the treatment of diseases such as cancer, arthritis, and diabetes.
作用机制
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Similar compounds to 7-Chloropyrido[4,3-d]pyrimidin-4-amine include:
- 4-Aminopyrrolo[2,3-d]pyrimidine
- 7-Iminopyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 7th position and the amine group at the 4th position allows for targeted interactions with protein kinases, making it a valuable compound in the development of kinase inhibitors and other therapeutic agents .
属性
分子式 |
C7H5ClN4 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
7-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12) |
InChI 键 |
KVWCBJFHQDATOA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C(=NC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)


![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)



![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)

![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)


